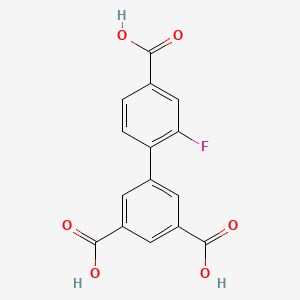

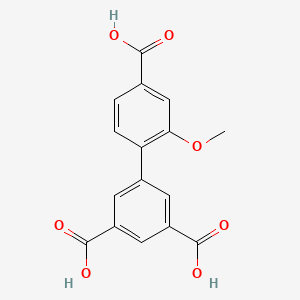

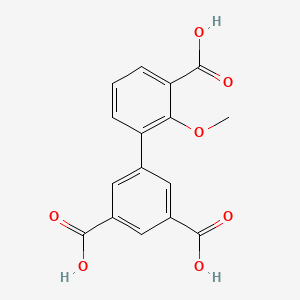

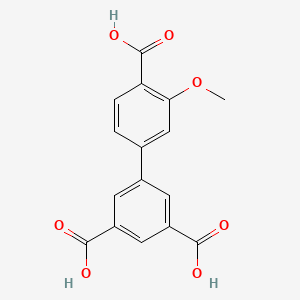

4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid (also referred to as 4-DPMB) is an organic compound with a molecular weight of 238.2 g/mol. It is a white crystalline solid and is soluble in water, methanol, and ethanol, with a melting point of 208-210°C. 4-DPMB has a wide range of applications in the fields of scientific research and laboratory experiments.

Scientific Research Applications

4-DPMB is a useful compound in scientific research, particularly in the fields of biochemistry and molecular biology. It is used as a substrate for the enzyme transglutaminase, which is involved in the formation of crosslinks between proteins. It is also used to study the structure and function of enzymes, as well as to investigate the effects of various drugs on enzyme activity. In addition, 4-DPMB is used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids.

Mechanism of Action

4-DPMB is a substrate for transglutaminase, an enzyme involved in the formation of crosslinks between proteins. Transglutaminase catalyzes the formation of covalent bonds between lysine and glutamine residues in proteins, resulting in the formation of protein crosslinks. The reaction is catalyzed by the enzyme’s active site, which binds to the substrate and facilitates the formation of the covalent bond.

Biochemical and Physiological Effects

4-DPMB has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including phospholipase A2, cyclooxygenase, and lipoxygenase. In addition, 4-DPMB has been shown to inhibit the formation of protein crosslinks, which may be important in the regulation of cell-cell adhesion. It has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer’s disease.

Advantages and Limitations for Lab Experiments

4-DPMB is a useful compound for laboratory experiments due to its low cost and ease of synthesis. Its solubility in water, methanol, and ethanol makes it easy to work with in a variety of solvents. However, it is important to note that 4-DPMB can be toxic if ingested or inhaled, and should be handled with care.

Future Directions

The potential applications of 4-DPMB in the fields of biochemistry, molecular biology, and medicine are vast. Further research is needed to better understand the biochemical and physiological effects of 4-DPMB, as well as to explore its potential as a therapeutic agent. Additionally, further research is needed to develop methods for the synthesis and purification of 4-DPMB, as well as for the development of more efficient and cost-effective methods for its use in laboratory experiments. Finally, further research is needed to explore the potential of 4-DPMB as a diagnostic tool, as well as to investigate its potential as an imaging agent.

Synthesis Methods

4-DPMB can be synthesized by the reaction of 3,5-dicarboxyphenylacetic acid with 2-methoxybenzoyl chloride in the presence of a base and a solvent. This reaction is carried out at room temperature, and the product is then purified by recrystallization.

properties

IUPAC Name |

5-(4-carboxy-3-methoxyphenyl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-23-13-7-8(2-3-12(13)16(21)22)9-4-10(14(17)18)6-11(5-9)15(19)20/h2-7H,1H3,(H,17,18)(H,19,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLYXEYVJWAUQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00691891 |

Source

|

| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,5-Dicarboxyphenyl)-2-methoxybenzoic acid | |

CAS RN |

1261916-86-2 |

Source

|

| Record name | 3'-Methoxy[1,1'-biphenyl]-3,4',5-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00691891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.